![molecular formula C18H24N4O3S B5679662 2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5679662.png)
2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide, often involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to high yields of various 5-pyrimidinecarboxylates. These compounds are then hydrolyzed and converted, generally yielding excellent results (Schenone, Sansebastiano, & Mosti, 1990). Additionally, the use of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes facilitates the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives under thermal conditions, showcasing a method for direct synthesis (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structures of related pyrimidine derivatives have been extensively studied, providing insights into their chemical behavior and reactivity. For example, the structure of methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate demonstrates the potential for intramolecular hydrogen bonding, influencing its reactivity and physical properties (Shang, Tao, Ha, & Yu, 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including cyclization, methylation, and aminolysis, leading to a diverse range of products with varied chemical properties. For instance, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles yields substituted 5-pyrimidinecarboxylates, illustrating the versatility of these compounds in chemical synthesis (Brown & England, 1971).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. The synthesis and detailed structural analysis of compounds like 4,6-dimethyl-2-(methylsulfonyl) pyrimidine provide valuable data for understanding the relationship between structure and physical properties (Hongbin, 2011).
properties
IUPAC Name |
2-(dimethylamino)-4-methyl-N-[1-(4-methylsulfonylphenyl)propyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-6-16(13-7-9-14(10-8-13)26(5,24)25)21-17(23)15-11-19-18(22(3)4)20-12(15)2/h7-11,16H,6H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKVIFTUERJSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=CN=C(N=C2C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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